N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE: is a complex organic compound that features a benzothiazole ring and an imidazole ring connected via a thioether linkage to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Linkage Formation: The benzothiazole and imidazole rings are connected via a thioether linkage. This step typically involves the nucleophilic substitution of a halogenated benzothiazole with a thiol-functionalized imidazole.
Acetamide Group Introduction: The final step involves the acylation of the amine group on the benzothiazole ring with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the benzothiazole and imidazole rings, which are known for their biological activity.
Enzyme Inhibition: May act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with biological targets such as enzymes or receptors. The benzothiazole and imidazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. The thioether linkage and acetamide group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)acetamide: Lacks the imidazole ring and thioether linkage.
2-(1,3-Benzothiazol-2-ylthio)acetamide: Similar structure but without the imidazole ring.
N-(1H-Imidazol-2-yl)acetamide: Contains the imidazole ring but lacks the benzothiazole ring.
Uniqueness
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of the benzothiazole and imidazole rings connected via a thioether linkage, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
Molecular Formula |
C15H16N4OS2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H16N4OS2/c1-3-10-9(2)16-14(17-10)21-8-13(20)19-15-18-11-6-4-5-7-12(11)22-15/h4-7H,3,8H2,1-2H3,(H,16,17)(H,18,19,20) |
InChI Key |
OMTHUAGMTDSELM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
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